![molecular formula C18H19N3O3S B2470305 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380063-38-5](/img/structure/B2470305.png)
4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile, also known as PPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPSB is a small molecule inhibitor that targets the protein-protein interaction between the transcription factors and coactivators. The compound has been shown to be effective in inhibiting the activity of transcription factors, which are proteins that regulate gene expression.
Wirkmechanismus
4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile inhibits the activity of transcription factors by targeting the protein-protein interaction between the transcription factors and coactivators. Coactivators are proteins that interact with transcription factors to enhance their activity. 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile binds to the coactivator binding site of the transcription factor, preventing the interaction between the transcription factor and coactivator. This results in the inhibition of transcription factor activity, leading to the downregulation of target genes.
Biochemical and Physiological Effects
4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the activity of transcription factors, leading to the downregulation of target genes. This has been shown to have a significant impact on various cellular processes, including cell growth, differentiation, and apoptosis. 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has several advantages as a research tool. The compound is highly specific and selective, making it a suitable tool for studying the role of transcription factors in various cellular processes. 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile is also stable and easy to handle, making it a suitable compound for in vitro and in vivo studies. However, 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has some limitations as a research tool. The compound is relatively expensive, limiting its use in large-scale studies. 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile also has limited solubility in aqueous solutions, making it challenging to use in some experimental setups.
Zukünftige Richtungen
4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has significant potential for future research directions. The compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases. 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has also been shown to inhibit the activity of transcription factors involved in cancer development, making it a potential anticancer agent. Future research could focus on optimizing the synthesis of 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile to reduce costs and increase yields. Additionally, future research could focus on developing more potent and selective 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile analogs for use in various research fields.
Synthesemethoden
The synthesis of 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis involves the reaction of pyridine-4-carboxaldehyde with piperidine in the presence of a base to form pyridin-4-yloxymethylpiperidine. The second step involves the reaction of pyridin-4-yloxymethylpiperidine with benzonitrile sulfonyl chloride in the presence of a base to form 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile. The synthesis of 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and metabolic disorders. The compound has been shown to inhibit the activity of transcription factors, which are involved in regulating gene expression. Transcription factors play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of transcription factors has been linked to the development of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-12-15-3-5-18(6-4-15)25(22,23)21-11-1-2-16(13-21)14-24-17-7-9-20-10-8-17/h3-10,16H,1-2,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFJEBROAMWWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

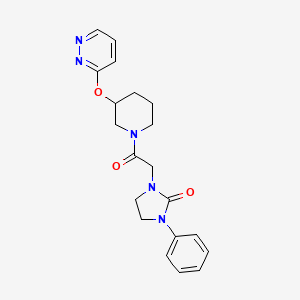

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)
![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)
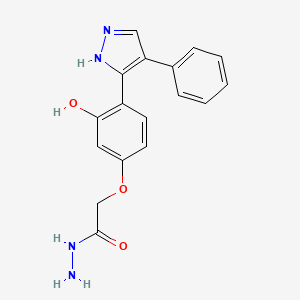

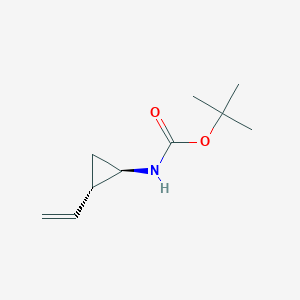
![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)

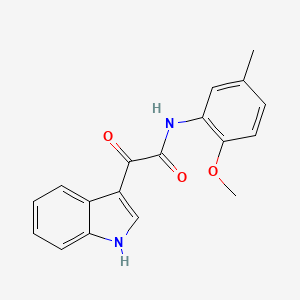
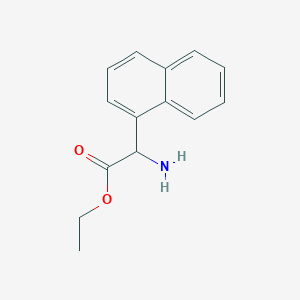
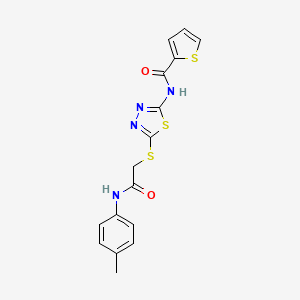
![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)